molecular formula C16H22BNO5 B1586528 4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid CAS No. 480424-98-4

4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid

Cat. No. B1586528
M. Wt: 319.2 g/mol
InChI Key: GZCXOZHMQNWRGM-UHFFFAOYSA-N
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Description

The compound “4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid” appears to be an organic compound that contains a boronic acid group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), an aniline group (anilino), and a carboxylic acid group (butanoic acid). The presence of these functional groups suggests that this compound could be involved in various chemical reactions, particularly those involving boronate esters and amine chemistry.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, it’s likely that it could be synthesized through a series of steps involving the reaction of the appropriate boronic acid with an aniline derivative, followed by further functionalization to introduce the butanoic acid group.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the boronic acid group could potentially allow for interesting coordination chemistry, as boronic acids are known to form reversible covalent bonds with diols and other groups.



Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The boronic acid group could participate in Suzuki-Miyaura cross-coupling reactions, while the aniline group could be involved in various reactions typical of amines, such as acylation or alkylation. The carboxylic acid group could also undergo various reactions, such as esterification or amide bond formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it relatively acidic, while the boronic acid group could make it prone to forming boronate esters under certain conditions.


Scientific Research Applications

Optical Gating and Sensing

4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been utilized as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The modification of the inner surface of these channels with photolabile hydrophobic molecules, which can be removed by irradiation to generate hydrophilic groups, enables UV‐light‐triggered permselective transport of ionic species. This finding suggests potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Synthesis of Biologically Active Intermediates

Research on 4-oxobutenoic acids, which are seen as valuable for their biological activities and as intermediates for further derivatization, has shown that microwave-assisted aldol-condensation offers a method for their synthesis from simple starting materials. This process yields a variety of 4-oxo-2-butenoic acid derivatives under different conditions, highlighting the compound's role as a versatile precursor for the synthesis of biologically active species (Uguen et al., 2021).

Development of Novel Urease Inhibitors

A study involving the transformation of 4-(1H-indol-3-yl)butanoic acid into novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides has demonstrated potent in vitro inhibitory potential against the urease enzyme. These compounds, through competitive inhibition, have shown promise as therapeutic agents in drug design programs, indicating the broader applicability of 4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid derivatives in medicinal chemistry (Nazir et al., 2018).

Safety And Hazards

As with any chemical compound, handling “4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid” would require appropriate safety precautions. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.


Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of more complex molecules, or as a building block in materials science or medicinal chemistry.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and studies would be needed. Always consult with a qualified chemist or chemical engineer when planning the synthesis or use of new compounds.


properties

IUPAC Name

4-oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)18-13(19)9-10-14(20)21/h5-8H,9-10H2,1-4H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCXOZHMQNWRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370424
Record name 4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid

CAS RN

480424-98-4
Record name 4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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